4-methyl-3-nitro-N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-methyl-3-nitro-N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound featuring a benzamide core with multiple functional groups, including a nitro group, a thiadiazole ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic synthesis:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step involves the reaction of the thiadiazole intermediate with 4-(trifluoromethyl)aniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Nitro Group: Nitration of the benzamide core can be achieved using a mixture of concentrated nitric and sulfuric acids.
Final Coupling: The final step involves coupling the nitro-substituted benzamide with the thiadiazole intermediate under appropriate conditions, such as using a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to modify the functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Hydroxy Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis due to its multiple functional groups.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biology
Enzyme Inhibition: The compound’s structure suggests potential as an enzyme inhibitor, particularly in pathways involving thiadiazole or benzamide derivatives.
Medicine
Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals, particularly in targeting specific proteins or enzymes.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive functional groups.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and trifluoromethyl group are known to enhance binding affinity and specificity, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-nitro-N-(5-((2-oxo-2-((4-chlorophenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a chlorophenyl group instead of a trifluoromethyl group.
4-methyl-3-nitro-N-(5-((2-oxo-2-((4-methylphenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a methylphenyl group.
Uniqueness
The presence of the trifluoromethyl group in 4-methyl-3-nitro-N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide enhances its lipophilicity and metabolic stability, potentially leading to better pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
4-methyl-3-nitro-N-[5-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5O4S2/c1-10-2-3-11(8-14(10)27(30)31)16(29)24-17-25-26-18(33-17)32-9-15(28)23-13-6-4-12(5-7-13)19(20,21)22/h2-8H,9H2,1H3,(H,23,28)(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFFWNNGZCUBPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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